3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
CAS No.: 891110-42-2
Cat. No.: VC4907019
Molecular Formula: C23H15FN6O
Molecular Weight: 410.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891110-42-2 |
|---|---|
| Molecular Formula | C23H15FN6O |
| Molecular Weight | 410.412 |
| IUPAC Name | 3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C23H15FN6O/c24-18-3-1-2-17(14-18)23(31)26-19-6-4-15(5-7-19)20-8-9-21-27-28-22(30(21)29-20)16-10-12-25-13-11-16/h1-14H,(H,26,31) |
| Standard InChI Key | MRIAUDUOHHKICM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Introduction
The compound 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic molecule that belongs to the class of benzamides. It incorporates a triazolo[4,3-b]pyridazine ring system, which is known for its potential biological activities, including antimicrobial and anticancer properties. This compound's structure suggests it might be used in pharmaceutical research due to its unique combination of functional groups.
Synthesis and Preparation
The synthesis of 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide would typically involve several steps, including the formation of the triazolo[4,3-b]pyridazine core, its substitution with a pyridin-4-yl group, and finally, the coupling of this system to a benzamide moiety. Specific synthesis methods might involve palladium-catalyzed cross-coupling reactions or other advanced organic synthesis techniques.
Biological Activities
While specific biological activity data for 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is not readily available, compounds with similar structures have shown potential in various therapeutic areas. For instance, triazolo[4,3-b]pyridazine derivatives have been explored for their antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against bacterial or fungal pathogens |
| Anticancer Activity | Possible inhibition of cancer cell growth or proliferation |
| Other Activities | Could include anti-inflammatory or neuroprotective effects |
Research Findings and Future Directions
Given the lack of specific research findings on 3-fluoro-N-{4-[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its antimicrobial or anticancer activities, as well as in vivo studies to evaluate its pharmacokinetics and potential toxicity.
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